2-METHYL-N-[3-(1H-PYRAZOL-1-YL)PROPYL]CYCLOPROPANE-1-CARBOXAMIDE
Overview
Description
2-METHYL-N-[3-(1H-PYRAZOL-1-YL)PROPYL]CYCLOPROPANE-1-CARBOXAMIDE is a synthetic organic compound characterized by a cyclopropane ring attached to a carboxamide group, which is further linked to a pyrazole moiety
Preparation Methods
The synthesis of 2-METHYL-N-[3-(1H-PYRAZOL-1-YL)PROPYL]CYCLOPROPANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Attachment of the Cyclopropane Ring: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Chemical Reactions Analysis
2-METHYL-N-[3-(1H-PYRAZOL-1-YL)PROPYL]CYCLOPROPANE-1-CARBOXAMIDE undergoes various chemical reactions:
Scientific Research Applications
2-METHYL-N-[3-(1H-PYRAZOL-1-YL)PROPYL]CYCLOPROPANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[3-(1H-PYRAZOL-1-YL)PROPYL]CYCLOPROPANE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity . The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
2-METHYL-N-[3-(1H-PYRAZOL-1-YL)PROPYL]CYCLOPROPANE-1-CARBOXAMIDE can be compared with other similar compounds:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound also contains a pyrazole ring but differs in the presence of a morpholine ring instead of a cyclopropane ring.
4- [ (4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]MORPHOLINE: This compound features a brominated pyrazole ring and a morpholine ring, highlighting the diversity of pyrazole-containing compounds.
1- (1-Methylpyrrol-2-yl)ethanone: This compound contains a pyrrole ring instead of a pyrazole ring, demonstrating the structural variations possible with nitrogen-containing heterocycles.
Properties
IUPAC Name |
2-methyl-N-(3-pyrazol-1-ylpropyl)cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-8-10(9)11(15)12-4-2-6-14-7-3-5-13-14/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUIDFIAVOIXOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCCN2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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